molecular formula C11H13N3O2 B11883206 2-tert-butyl-7-nitro-2H-indazole CAS No. 61063-07-8

2-tert-butyl-7-nitro-2H-indazole

Cat. No.: B11883206
CAS No.: 61063-07-8
M. Wt: 219.24 g/mol
InChI Key: TWNPEPRKZFPTNJ-UHFFFAOYSA-N
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Description

2-tert-butyl-7-nitro-2H-indazole is a synthetically designed 2H-indazole derivative offered as a key building block for advanced chemical and pharmacological research. The indazole core is a privileged scaffold in medicinal chemistry, recognized for its diverse biological activities and presence in several approved drugs and investigational compounds . The specific substitution pattern on this compound, featuring a tert-butyl group and a nitro functional group, makes it a versatile intermediate for constructing molecular libraries. Researchers can utilize the nitro group as a synthetic handle for further functionalization, enabling access to novel amines, amides, and other derivatives via reduction and cross-coupling reactions . This is particularly valuable in diversity-oriented synthesis campaigns aimed at discovering new bioactive molecules. The 2H-indazole structure is of significant interest in drug discovery, with derivatives demonstrating a broad spectrum of pharmacological activities, including potential as anti-cancer, anti-inflammatory, and antimicrobial agents . This reagent provides a foundational template for structure-activity relationship (SAR) studies, allowing researchers to investigate the role of steric hindrance from the tert-butyl group and electronic effects from the nitro group on biological activity and selectivity. It is intended for use in developing new synthetic methodologies, probing mechanism of action, and as a precursor in the design of potential inhibitors targeting various enzymes and receptors. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61063-07-8

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

2-tert-butyl-7-nitroindazole

InChI

InChI=1S/C11H13N3O2/c1-11(2,3)13-7-8-5-4-6-9(14(15)16)10(8)12-13/h4-7H,1-3H3

InChI Key

TWNPEPRKZFPTNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C2C=CC=C(C2=N1)[N+](=O)[O-]

Origin of Product

United States

Mechanistic Elucidation and Theoretical Investigations of 2 Tert Butyl 7 Nitro 2h Indazole Synthesis and Reactivity

Comprehensive Analysis of Reaction Pathways for 2H-Indazole Formation

The formation of the 2H-indazole ring from a precursor like a substituted o-nitrobenzaldimine is a multi-step process. A plausible pathway for 2-tert-butyl-7-nitro-2H-indazole would involve the initial condensation of a 2,6-dinitrobenzaldehyde (B1206409) derivative with tert-butylamine, followed by a reductive cyclization. Key reaction classes like the Cadogan and Davis-Beirut reactions provide a framework for understanding this transformation. nih.govnih.gov

The conversion of the nitro group into a cyclized product involves several potential reactive intermediates. The specific intermediates formed are highly dependent on the reaction conditions and reagents used.

Nitrenes: In classical Cadogan-type cyclizations, which often use trivalent phosphorus reagents like triethyl phosphite (B83602) at high temperatures, the mechanism is widely accepted to proceed through the exhaustive deoxygenation of the nitro group to form a highly reactive nitrene intermediate. nih.gov This nitrene would then undergo cyclization. However, computational studies on similar systems have questioned the favorability of this pathway under milder conditions, suggesting high energy barriers for nitrene formation. acs.org

Nitroso Imines: The Davis-Beirut reaction provides an alternative, non-nitrene pathway. nih.govnih.gov In this mechanism, the nitro group is partially reduced to a nitroso group. For the synthesis of this compound, a precursor o-nitrobenzaldimine would first be converted to a pivotal o-nitrosobenzylidene imine intermediate. nih.govresearchgate.net This intermediate is central to the N-N bond-forming heterocyclization. nih.gov The isolation of 2H-indazole N-oxides in related reactions serves as direct evidence for competent oxygenated intermediates, supporting the nitroso pathway over the nitrene pathway in many cases. nih.gov

Radicals: Radical mechanisms have also been identified in the synthesis and functionalization of 2H-indazoles, particularly in reactions mediated by iodine or photoredox catalysts. nih.govacs.org For instance, DFT calculations have revealed radical chain mechanisms in certain 2H-indazole syntheses from ortho-alkylazobenzenes. nih.gov While less commonly proposed for the primary cyclization from nitroarenes, radical pathways represent a viable mechanistic alternative under specific oxidative or photochemical conditions. organic-chemistry.org

Redox processes are fundamental to the synthesis of 2H-indazoles from nitroaromatic compounds.

In the Cadogan reaction , a clear redox cycle occurs where a P(III) reagent (e.g., trialkyl phosphite) acts as the reductant, deoxygenating the nitro group and becoming oxidized to a P(V) species (e.g., trialkyl phosphate). nih.gov

More recently, photocatalytic methods have emerged that utilize visible-light-induced electron transfer. These processes can involve a self-catalyzed energy transfer between the 2H-indazole substrate and other reagents, obviating the need for external photosensitizers or strong oxidants. acs.org

The substituents on the aromatic ring and the nitrogen atom play a crucial role in determining the reaction pathway and yield.

Electronic Effects: The presence of the strongly electron-withdrawing nitro group at the 7-position of the indazole ring significantly influences the electron density of the aromatic system. This can affect the reactivity of the intermediates. For instance, in related syntheses, electron-withdrawing groups on the aryl ring have been shown to impact reaction rates and yields. nih.gov In some cases, highly electron-deficient substrates were found to be unreactive. nih.gov Conversely, the tert-butyl group is weakly electron-donating, which can influence the nucleophilicity of the imine nitrogen during the cyclization step.

Steric Effects: The tert-butyl group is exceptionally bulky. This steric hindrance can have several consequences. It can influence the regioselectivity of the initial amine condensation and may disfavor certain transition states, potentially altering the reaction mechanism or rate. In the alkylation of indazoles, steric hindrance is known to affect the ratio of N1 versus N2 substituted products. While this compound is the target, the steric bulk could potentially favor the formation of the 2H-isomer by discouraging substitution at the more sterically hindered N1 position adjacent to the 7-nitro group.

Computational Chemistry for Mechanistic Insight

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of 2H-indazole synthesis. scielo.br It allows for the detailed study of reaction pathways, intermediates, and transition states that are often difficult or impossible to observe experimentally. nih.govrsc.orgnih.gov

While specific DFT studies on this compound are not prominent in the literature, the methodology has been extensively applied to analogous systems. nih.govrsc.orgnih.govnih.gov Researchers use DFT calculations to:

Map Potential Energy Surfaces: By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed mechanism can be constructed. acs.org

Compare Mechanistic Pathways: DFT allows for the direct comparison of the activation barriers for competing pathways, such as the nitrene versus the nitroso imine mechanism. For example, computations have shown that for some systems, pathways involving oxygenated intermediates (like N-oxides) have lower energy barriers than those involving nitrene formation. nih.gov

Validate Experimental Observations: Theoretical findings are often used to support or explain experimental results. For instance, DFT calculations have successfully rationalized the regioselectivity observed in the alkylation of substituted indazoles. beilstein-journals.org In studies of the Davis-Beirut reaction, DFT calculations provided theoretical support for a mechanism involving an o-nitrosobenzylidine imine intermediate. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnumberanalytics.com This analysis is crucial for understanding the key bond-forming steps in a reaction.

In the context of 2H-indazole synthesis via the nitroso imine pathway, the key cyclization step can be viewed as an intramolecular interaction. FMO analysis would predict that the reaction is driven by the interaction between the HOMO, likely centered on the nucleophilic imine nitrogen, and the LUMO, associated with the electrophilic nitroso group. The energy gap between these frontier orbitals (the HOMO-LUMO gap) is a critical indicator of reactivity; a smaller gap generally corresponds to a more facile reaction. nih.gov

For the specific case of this compound, the electronic effects of the substituents would modulate the energies of these frontier orbitals. The electron-donating tert-butyl group would raise the energy of the HOMO of the imine intermediate, making it more nucleophilic. Simultaneously, the electron-withdrawing nitro group on the aromatic ring would lower the energy of the LUMO of the nitroso group, making it more electrophilic. This combined effect would likely lead to a smaller HOMO-LUMO gap, thereby facilitating the crucial N-N bond-forming cyclization step.

Protonation and Tautomeric Equilibria in Reaction Media

The behavior of this compound in various reaction media is governed by the fundamental chemical principles of protonation and tautomerism. While specific experimental and theoretical data for this particular compound are not extensively documented in the reviewed scientific literature, a comprehensive understanding can be extrapolated from the well-established chemistry of the indazole scaffold and related derivatives.

Indazoles are aromatic heterocyclic compounds that can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. researchgate.netnih.gov Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. researchgate.netnih.govbeilstein-journals.org However, the position of this equilibrium can be significantly influenced by various factors, including the electronic properties of substituents on the ring and the polarity of the solvent. researchgate.netnih.gov

Studies on simpler, related indazole derivatives provide insight into the relative basicity of the different nitrogen atoms within the indazole ring. For instance, 2-methyl-2H-indazole has been shown to be a stronger base than 1-methyl-1H-indazole. This suggests that the N1 nitrogen in a 2H-indazole is more basic than the N2 nitrogen in a 1H-indazole. While the tert-butyl group in the title compound is sterically larger and has a different electronic effect than a methyl group, and the 7-nitro group is a strong electron-withdrawing group, the general trend in basicity is expected to hold.

The following table illustrates the expected relative basicity of different indazole tautomers, based on reported pKb values for methylated analogs. It is important to note that the actual pKb value for this compound will be influenced by the specific electronic and steric effects of its substituents.

Table 1: Comparison of Basicity for Methylated Indazole Tautomers

Compound Tautomeric Form pKb Value Relative Basicity
1-methyl-1H-indazole 1H 0.42 Less Basic
2-methyl-2H-indazole 2H 2.02 More Basic

Data based on findings for methylated indazoles, which may not be fully representative of this compound due to differing substituent effects.

The solvent environment plays a crucial role in the protonation equilibrium. Polar protic solvents can stabilize the resulting cation through hydrogen bonding and dipole-dipole interactions, thereby favoring protonation. The equilibrium constant for the protonation of this compound in a given medium would be a quantitative measure of its basicity in that specific environment.

Structure Activity Relationship Sar Paradigms for 2 Tert Butyl 7 Nitro 2h Indazole and Its Derivatives

Methodological Frameworks for SAR Assessment in Indazole Derivatives

The assessment of SAR for indazole derivatives employs a variety of methodological frameworks, with computational chemistry playing a central role. nih.gov These methods offer a more time-efficient and safer alternative to purely experimental approaches for evaluating the potential effects of new chemical entities. nih.gov The primary goal is to develop transparent, interpretable, and reproducible models that can reliably predict the biological activity of novel compounds based on their molecular structure. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique used to correlate the physicochemical properties of a series of compounds with their biological activities. For indazole scaffolds, QSAR studies aim to identify the essential structural features required for a specific biological effect, such as anticancer or antimicrobial activity. researchgate.netgrowingscience.com These models are built by analyzing a dataset of compounds with known activities and generating mathematical equations that relate structural descriptors to the observed biological response. nih.gov The ultimate goal is to create a reliable and predictive model that can be used to forecast the activity of newly designed indazole derivatives. researchgate.netresearchgate.net

Both two-dimensional (2D) and three-dimensional (3D) QSAR models are developed to understand the SAR of indazole derivatives. researchgate.net

2D QSAR: These models use descriptors derived from the 2D representation of the molecule. shd-pub.org.rs Methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly used to build the models. researchgate.net For instance, a 2D-QSAR model for indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors showed a high correlation coefficient (r²) of 0.9512, indicating a strong relationship between the descriptors and the anticancer activity. researchgate.net The predictive power of these models is assessed using internal (q²) and external (pred_r²) cross-validation coefficients. researchgate.net

3D QSAR: These models consider the 3D conformation of the molecules and the spatial distribution of their properties. acs.org Techniques like k-Nearest Neighbor Molecular Field Analysis (k-NN MFA) are employed. researchgate.netresearchgate.net 3D-QSAR models for indazole derivatives have demonstrated high predictive accuracy, with q² values reaching 0.899 and pred_r² values of 0.957 in some studies. researchgate.net These models generate contour maps that visualize the favorable and unfavorable regions for steric and electrostatic interactions, providing a structural framework for designing new, more potent inhibitors. nih.gov

Table 1: Statistical Validation of QSAR Models for Indazole and Related Derivatives

Model TypeTarget/Compound ClassMethodpred_r²Source(s)
2D-QSARIndazole Derivatives (TTK Inhibitors)MLR0.95120.89980.8661 researchgate.net
3D-QSARIndazole Derivatives (TTK Inhibitors)k-NN MFA-0.9132- researchgate.netresearchgate.net
2D-QSARThiazole (B1198619) Derivatives (G+ Inhibition)MLR/PLS0.95210.8619- researchgate.net
3D-QSARThiazole Derivatives (G+ Inhibition)k-NN MFA-0.82830.4868 researchgate.net
2D-QSARPyrazole (B372694) Derivatives (AChE Inhibitors)GA-MLR--- shd-pub.org.rs
This table presents statistical parameters used to validate the robustness and predictive power of various QSAR models.

The core of a QSAR model lies in its molecular descriptors, which are numerical values that characterize the properties of a molecule. The interpretation of these descriptors is crucial for understanding the SAR. nih.govresearchgate.net

2D Descriptors: These include constitutional descriptors (e.g., hydrogen count), topological descriptors, and physicochemical properties (e.g., hydrophilicity, logP). researchgate.net In studies of indazole derivatives, descriptors like T_C_C_4 have been identified as major contributors to antibacterial activity. researchgate.net For pyrazole derivatives, the molecular volume and the number of multiple bonds were found to be significant. shd-pub.org.rs In a study on nitroaromatic compounds, descriptors were selected from Mordred and RDKit libraries. nih.govresearchgate.net

3D Descriptors: These descriptors are derived from the 3D coordinates of the atoms and often relate to the molecular shape and electronic properties. In 3D-QSAR studies of indazoles, steric and electrostatic field descriptors are paramount. researchgate.netnih.gov For example, analysis might reveal that bulky (steric) groups are disfavored in certain regions, while electronegative (electrostatic) features are favored in others, guiding the placement of substituents like the nitro group. researchgate.netnih.gov Studies on thiazole derivatives showed that electrostatic effects were dominant in determining binding affinities. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Scaffolds

Computational Molecular Interaction Analysis

To complement QSAR studies, computational molecular interaction analysis provides a dynamic and visual understanding of how a ligand like 2-tert-butyl-7-nitro-2H-indazole binds to its biological target.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov For indazole derivatives, docking studies are performed to elucidate their binding modes within the active sites of target proteins, such as enzymes or receptors. growingscience.com

For example, indazole derivatives have been docked into the active site of Hypoxia-inducible factor-1α (HIF-1α), a protein implicated in cancer, to understand their inhibitory mechanism. nih.gov Similarly, docking has been used to explore the interaction of indazoles with S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN), a key enzyme in bacterial quorum sensing. nih.gov The results of these studies, often expressed as a docking score, help to rank potential inhibitors and correlate their predicted binding affinity with experimentally observed activity. nih.gov The presence of the nitro group in a compound like this compound can enhance its ability to interact with active sites on target proteins.

Molecular docking and subsequent molecular dynamics simulations are instrumental in identifying the specific amino acid residues that form "binding hotspots" and the nature of the intermolecular forces that stabilize the ligand-protein complex. nih.gov

These forces can include:

Hydrogen Bonds: Crucial for orienting the ligand and ensuring specificity.

Hydrophobic Interactions: Often involving nonpolar residues and parts of the ligand, such as the tert-butyl group.

π-π Interactions: Stacking interactions between aromatic rings, like the indazole core, and aromatic residues (e.g., Phenylalanine, Tyrosine). nih.gov

van der Waals Forces: General attractive or repulsive forces between atoms.

Table 2: Key Interactions and Docking Results for Indazole Derivatives with Biological Targets

Compound ClassTarget ProteinKey Interacting ResiduesTypes of InteractionsDocking Score (kcal/mol)Source(s)
Indazole DerivativesSAH/MTANASP197, PHE151, ILE152, GLU172, MET173Hydrogen Bonds, Hydrophobic-11.191 to -14.477 (for highly active compounds) nih.gov
Indazole DerivativesHIF-1αNot specifiedNot specifiedNot specified nih.gov
3-Carboxamide IndazolesRenal Cancer Protein (PDB: 6FEW)Not specifiedNot specifiedNot specified nih.gov
2-Allyl-7-nitro-2H-indazoleCrystal LatticeNot applicableC—H⋯O, π–π stackingNot applicable nih.gov
This table summarizes findings from molecular docking studies, highlighting the specific amino acid residues and interaction types that are crucial for the binding of indazole derivatives to their protein targets.

Conformational Dynamics and Stereoelectronic Factors in Molecular Recognition

The three-dimensional structure and electronic properties of a molecule are critical determinants of its interaction with biological targets. For this compound and its derivatives, these factors play a pivotal role in their molecular recognition and subsequent biological activity. The interplay between the molecule's ability to adopt different spatial arrangements (conformational dynamics) and the distribution of electron density (stereoelectronic factors) governs its binding affinity and selectivity for specific receptors or enzymes.

The bulky tert-butyl group at the 2-position of the indazole ring significantly influences the molecule's conformation. This substituent can restrict the rotation around the N-C bond, thereby favoring certain spatial arrangements over others. This steric hindrance can be crucial for orienting the molecule correctly within a binding pocket.

The nitro group at the 7-position is a strong electron-withdrawing group, which profoundly impacts the electronic landscape of the indazole core. This electronic perturbation can influence hydrogen bonding capabilities and π-π stacking interactions, which are often vital for molecular recognition. Research on related nitroindazole compounds has highlighted the importance of the nitro group's position. For instance, studies on nitro and methyl-nitro derivatives of indazole have shown that the position of the nitro group is a key factor in their mutagenic activity, with derivatives having a nitro group at the C7 position showing weak or no mutagenicity. nih.gov

Crystal structure analyses of related 2-substituted-7-nitro-2H-indazoles provide valuable insights into their solid-state conformations. For example, in 2-allyl-7-nitro-2H-indazole, the allyl group is nearly perpendicular to the indazole plane. nih.gov This perpendicular orientation is a notable conformational feature. nih.gov Furthermore, the indazole ring system and the nitro group are nearly coplanar, adopting a synperiplanar conformation. nih.gov In the crystal packing of this analog, C-H···O and π-π stacking interactions are observed, indicating the types of non-covalent interactions that can stabilize the binding of such molecules to a biological target. nih.gov Similarly, in 2-benzyl-6-nitro-2H-indazole, the indazole moiety is relatively planar, and it forms a significant dihedral angle with the benzyl (B1604629) ring. researchgate.net The crystal structure of this compound also reveals π-π stacking and C-H···O hydrogen bonds. researchgate.net

The substitution pattern on the 2-substituent also modulates the conformational and electronic properties. A study on a series of 2-aryl-7-nitro-2H-indazoles provided data on how different substituents on the phenyl ring affect the properties of the molecule.

Table 1: Physicochemical and Spectroscopic Data for 2-Aryl-7-nitro-2H-indazole Derivatives

Compound IDR Group (at position 2)Melting Point (°C)1H NMR Data (δ, ppm)13C NMR Data (δ, ppm)
3b p-tolyl106-1078.59 (s, 1H), 8.32 (d, 1H), 8.07 (d, 1H), 7.82 (d, 2H), 7.31 (d, 2H), 7.19 (t, 1H), 2.41 (s, 3H)141.4, 139.2, 138.0, 137.6, 130.3, 128.9, 126.2, 125.6, 122.6, 121.4, 120.6, 21.2
3c 4-(tert-Butyl)phenylGummy Mass8.61 (s, 1H), 8.35 (d, 1H), 8.09 (d, 1H), 7.89-7.85 (m, 2H), 7.57-7.53 (m, 2H), 7.21 (t, 1H), 1.36 (s, 9H)152.5, 141.5, 138.0, 137.5, 128.9, 126.7, 125.7, 122.7, 121.4, 120.7, 114.4, 34.9, 31.3
3e 4-Chlorophenyl175-1768.62 (s, 1H), 8.36 (d, 1H), 8.09 (d, 1H), 7.94-7.91 (m, 2H), 7.53-7.50 (m, 2H), 7.23 (d, 1H)141.7, 138.4, 138.1, 135.0, 130.0, 128.9, 126.3, 126.1, 122.7, 121.2
3g m-tolyl180-1818.63 (s, 1H), 8.37-8.35 (m, 1H), 8.11-8.09 (m, 1H), 7.83 (s, 1H), 7.72 (d, 1H), 7.42 (t, 1H), 7.28-7.25 (m, 1H), 7.22 (t, 1H), 2.47 (s, 3H)141.5, 140.1, 139.9, 138.1, 129.9, 129.6, 129.0, 126.2, 125.8, 122.8, 122.4, 120.8, 118.6, 21.5
Source: The Royal Society of Chemistry, 2024 rsc.org

The molecular recognition of indazole derivatives is a key aspect of their therapeutic potential. For instance, indazole amides have been developed as inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2), where the binding is guided by the specific structural features of the indazole scaffold. nih.gov The understanding of how these molecules fit into the binding site of their target proteins is crucial for designing more potent and selective inhibitors.

Advanced Characterization and Analytical Techniques for 2 Tert Butyl 7 Nitro 2h Indazole

Spectroscopic Elucidation of Molecular Structure

Spectroscopy is fundamental to understanding the molecular framework of 2-tert-butyl-7-nitro-2H-indazole, offering insights into its electronic and atomic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. For this compound, ¹H and ¹³C NMR provide critical data on the chemical environment of each hydrogen and carbon atom, respectively.

In a study detailing the synthesis of various 7-nitro-2H-indazoles, the NMR spectra for this compound were recorded in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer. rsc.org The ¹H NMR spectrum reveals distinct signals for the aromatic protons of the indazole ring and the protons of the tert-butyl group. rsc.org The aromatic region shows a multiplet for the proton at position 5 and a triplet for the proton at position 6, while the tert-butyl group appears as a characteristic singlet due to the magnetic equivalence of its nine protons. rsc.org

The ¹³C NMR spectrum provides complementary information, showing signals for all carbon atoms in the molecule, including the quaternary carbons of the tert-butyl group and the indazole ring. rsc.org The chemical shifts are indicative of the electronic effects exerted by the nitro group and the tert-butyl substituent. rsc.orgipb.pt While specific 2D-NMR data for this exact compound is not detailed in the provided literature, techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals by revealing their connectivity.

Table 1: ¹H NMR Spectroscopic Data for this compound Data recorded in CDCl₃ at 400 MHz. rsc.org

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)
8.30-8.28m2HH-3, H-4
8.03-8.01m1HH-5
7.14t1HH-68.0
1.80s9HC(CH₃)₃

Table 2: ¹³C NMR Spectroscopic Data for this compound Data recorded in CDCl₃ at 100 MHz. rsc.org

Chemical Shift (δ, ppm)
140.2
139.8
129.0
126.0
125.5
122.5
120.9
63.8
29.1

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of a compound, which allows for the calculation of its elemental formula. For the broader class of 7-nitro-2H-indazoles, HRMS analyses have been performed using electrospray ionization (ESI) on a time-of-flight (TOF) mass spectrometer. rsc.org This technique provides highly accurate mass measurements, typically within a few parts per million (ppm) of the theoretical value, confirming the molecular formula C₁₁H₁₃N₃O₂ for this compound. The calculated mass for the protonated molecule [M+H]⁺ would be compared against the experimentally measured value to validate its identity. rsc.org

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. For this compound, these methods would reveal characteristic absorption or scattering bands corresponding to the vibrations of its specific chemical bonds.

Key expected vibrational modes include:

N-O stretching: The nitro group (NO₂) would exhibit strong, characteristic asymmetric and symmetric stretching vibrations, typically found in the regions of 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

C-H stretching: Vibrations from the aromatic C-H bonds on the indazole ring would appear above 3000 cm⁻¹, while the aliphatic C-H stretching from the tert-butyl group would be observed just below 3000 cm⁻¹.

Aromatic C=C stretching: The indazole ring system would produce a series of bands in the 1600-1450 cm⁻¹ region.

C-N stretching: The C-N bond vibrations would also be present in the fingerprint region of the spectrum.

UV-Visible spectroscopy measures the electronic transitions within a molecule. The chromophoric system of this compound, which consists of the nitro-substituted indazole ring, is expected to absorb light in the UV-visible range. The yellow color of the compound indicates absorption in the blue-violet region of the visible spectrum (approximately 400-450 nm). rsc.org

The spectrum would likely be characterized by two main types of electronic transitions:

π → π transitions:* These high-energy transitions are associated with the aromatic π-system and would occur at shorter wavelengths in the UV region.

n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro group) to an anti-bonding π* orbital. These transitions are responsible for the characteristic color of many nitroaromatic compounds.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in its solid state, including bond lengths, bond angles, and intermolecular interactions. However, this technique requires a single, well-ordered crystal.

In the literature, this compound is described as a "yellow gummy mass," which suggests it is amorphous or non-crystalline and therefore not suitable for single-crystal X-ray diffraction analysis. rsc.org However, structural data from closely related crystalline analogues, such as 7-Nitro-2-(m-tolyl)-2H-indazole, can provide valuable insights. rsc.org The analysis of this analogue revealed that the indazole ring system is essentially planar and the nitro group is nearly coplanar with the ring. rsc.org In the crystal lattice of related compounds, molecules are often linked by various intermolecular interactions, including C—H···O hydrogen bonds and π–π stacking interactions, which stabilize the three-dimensional network. nih.govresearchgate.net

Chromatographic and Separation Techniques for Purity and Isolation

Chromatographic methods are essential for the isolation and purification of this compound from reaction mixtures and for assessing its purity. Column chromatography on silica (B1680970) gel is a standard procedure for its purification. rsc.org In a documented synthesis, the compound was purified using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent. rsc.org The purity of the collected fractions is monitored by Thin Layer Chromatography (TLC), where the compound exhibits a specific retention factor (Rf) value of 0.55 in a 90:10 petroleum ether to ethyl acetate solvent system. rsc.org

For more rigorous purity assessment, High-Performance Liquid Chromatography (HPLC) would be the method of choice. nih.gov Using a C18 reverse-phase column with a suitable mobile phase (e.g., a gradient of water and acetonitrile), HPLC can separate the target compound from any remaining impurities, and a photodiode array (PDA) detector can confirm the identity and homogeneity of the peak. nih.gov

Future Research Avenues and Broader Impact of 2 Tert Butyl 7 Nitro 2h Indazole in Chemical Science

Advanced Synthetic Strategies for Complex Indazole Derivatives

The synthesis of indazole derivatives, a cornerstone of medicinal chemistry, has seen significant advancements. nih.govsunderland.ac.ukdntb.gov.ua The indazole scaffold is a vital component in numerous pharmacologically active compounds. nih.govnih.gov Modern synthetic methods have focused on creating diverse and complex indazole-containing molecules with a wide range of biological activities. nih.govsunderland.ac.ukdntb.gov.ua These strategies often involve transition-metal-catalyzed reactions, which offer efficient and selective pathways to functionalized indazoles. nih.gov

A notable method for the synthesis of 7-nitroindazoles is the site-selective direct nitration of 2H-indazoles. rsc.org This approach provides a straightforward route to compounds like 2-tert-butyl-7-nitro-2H-indazole. rsc.org Further diversification of the indazole core can be achieved through various C-H functionalization techniques. researchgate.netscilit.com For instance, palladium-catalyzed arylation of 2-phenyl-2H-indazoles allows for the introduction of various aryl groups. nih.gov Other innovative methods include electrochemical synthesis of 1H-indazole N-oxides, which can then be divergently functionalized, and copper-catalyzed multicomponent reactions. researchgate.netorganic-chemistry.org

Recent research has also explored the use of novel catalytic systems, such as rhodium and copper catalysis, for the construction of 1H-indazoles from imidate esters and nitrosobenzenes. nih.gov These advanced strategies enable the synthesis of a broad spectrum of indazole derivatives with high yields and functional group tolerance, paving the way for the development of new therapeutic agents and functional materials. nih.govorganic-chemistry.org

Integration into Chemical Probe Design and Molecular Tool Development

Indazole derivatives are increasingly being utilized in the design of chemical probes and molecular tools to investigate biological systems. Their ability to interact with a variety of biological targets makes them valuable scaffolds for developing selective inhibitors and fluorescent sensors. smolecule.comrsc.org For example, indazole-based compounds have been designed as potent inhibitors of enzymes like histone deacetylases (HDACs) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are crucial targets in cancer therapy. nih.govnih.gov

The development of these probes often relies on structure-based design and fragment-based virtual screening to optimize their binding affinity and selectivity. nih.govnih.gov The synthesis of a series of 1H-indazole amide derivatives, for instance, led to the identification of potent inhibitors of extracellular signal-regulated kinase1/2 (ERK1/2). nih.gov Furthermore, indazole-containing compounds have been developed as fluorescent materials with aggregation-induced emission (AIE) properties, which can be used for multi-stimuli response and the detection of metal ions like Cu2+. rsc.org

Theoretical Predictions and Computational Design of Novel Indazole Architectures

Computational chemistry plays a pivotal role in predicting the properties and designing novel indazole-based molecules. mdpi.com Techniques such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and molecular docking are employed to understand the structure-activity relationships of indazole derivatives and to guide the synthesis of new compounds with enhanced biological activity. nih.govmdpi.com

These computational approaches have been successfully applied to design potent inhibitors for various protein targets. For instance, in silico studies have been used to develop pyrazolo[3,4-d]pyrimidine derivatives as TRAP1 kinase inhibitors. mdpi.com Theoretical calculations are also used to investigate the electronic and optical properties of indazole derivatives, providing insights into their potential for applications in optoelectronics. researchgate.net The combination of experimental synthesis and computational analysis allows for the rational design of novel indazole architectures with tailored properties for specific applications, including the development of new anticancer agents. researchgate.net

Exploration in Optoelectronic and Materials Science Applications

The unique photophysical properties of indazole derivatives have opened up avenues for their application in optoelectronics and materials science. ossila.com Certain indazole-containing compounds exhibit fluorescence and have been investigated as materials for organic light-emitting diodes (OLEDs). researchgate.netrsc.org The tunability of their optical properties through chemical modification makes them attractive candidates for various optoelectronic devices. ossila.com

Research has shown that introducing specific functional groups to the indazole scaffold can lead to materials with aggregation-induced emission (AIE) characteristics. rsc.org These materials are promising for the development of smart fluorescent sensors and multi-stimuli-responsive systems. rsc.org Furthermore, theoretical studies on the electronic and non-linear optical properties of indazole-related heterocycles suggest their potential for use in advanced photonic technologies. researchgate.net The exploration of indazole derivatives in this field is still emerging, but the initial findings highlight their promise as functional organic materials. rsc.orgresearchgate.net

Development of Novel Ligands and Catalytic Systems Based on Indazole Scaffolds

The indazole scaffold is proving to be a versatile platform for the development of novel ligands and catalytic systems. nih.govacs.org Phosphine ligands incorporating an indazole group have been synthesized and utilized in gold(I) catalysis. nih.govacs.org The nitrogen atoms in the indazole ring provide a site for easy modification, such as methylation, which allows for the fine-tuning of the electronic properties of the resulting metal complexes. nih.govacs.org

This tunability is crucial for modulating the catalytic activity in various organic transformations, including enyne cyclizations. nih.gov The ability to introduce a positive charge into the ligand backbone can significantly impact the Lewis acidity of the metal center, leading to enhanced catalytic performance. nih.govacs.org The development of such indazole-based ligands contributes to the broader field of catalysis by providing new tools for synthetic chemists to control reactivity and selectivity. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-tert-butyl-7-nitro-2H-indazole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from indazole precursors. For example, nitration of 2-tert-butylindazole derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) introduces the nitro group at the 7-position. Catalysts like FeCl₃ or AlCl₃ may enhance regioselectivity . Optimization requires monitoring reaction progress via TLC or HPLC, with purification by recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of saturated solutions in solvents like DCM/hexane. Data collection at 296 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL (via Olex2 or SHELXTL) confirms bond lengths, angles, and packing motifs. For example, π-π stacking and hydrogen bonding (C–H···O) are common in nitroindazoles, as seen in analogous compounds . Complementary techniques include ¹H/¹³C NMR (to verify substituent positions) and FT-IR (to confirm nitro group stretching vibrations at ~1520 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder or twinning) in this compound be resolved during structure refinement?

  • Methodological Answer : For disordered tert-butyl groups, split-atom models in SHELXL are applied, with constraints to maintain reasonable geometry. Twinning (common in nitro-substituted indazoles) requires using the TWIN/BASF commands in SHELX to refine twin laws and scale factors . High-resolution data (≤ 0.8 Å) improves refinement accuracy. Validation tools like PLATON or checkCIF identify outliers in geometric parameters .

Q. What strategies mitigate competing side reactions (e.g., over-nitration or ring oxidation) during the synthesis of nitroindazoles?

  • Methodological Answer : Side reactions are minimized by:

  • Temperature control : Nitration at sub-ambient temperatures (0–5°C) reduces oxidation .
  • Electrophile moderation : Using mixed acids (HNO₃/AcOH) instead of concentrated H₂SO₄ lowers reactivity.
  • Protecting groups : Temporarily blocking reactive sites (e.g., tert-butyl groups) prevents undesired substitution .
    Post-reaction quenching with ice-water and neutralization with NaHCO₃ minimizes degradation .

Q. How do computational methods (e.g., DFT) complement experimental data in predicting the reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) predict electrostatic potential surfaces, Fukui indices, and reaction pathways. For example:

  • Nitro group reduction : Calculated LUMO maps identify electron-deficient sites prone to nucleophilic attack .
  • Hydrogen bonding : Molecular dynamics simulations (Amber force fields) model crystal packing, aligning with SC-XRD observations .
    Software like Gaussian or ORCA is used, with solvent effects (PCM model) accounted for .

Q. What analytical approaches reconcile discrepancies between spectroscopic data and theoretical predictions for nitroindazoles?

  • Methodological Answer :

  • NMR chemical shifts : Compare experimental ¹H/¹³C shifts with GIAO-DFT calculations (e.g., using B3LYP/6-311++G**). Deviations > 0.5 ppm suggest conformational flexibility or solvent effects .
  • IR spectroscopy : Assign nitro symmetric/asymmetric stretches (1520–1350 cm⁻¹) via vibrational frequency calculations .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺) within 5 ppm error .

Data-Driven Research Design

Q. How can researchers design experiments to investigate the biological activity of this compound while ensuring reproducibility?

  • Methodological Answer :

  • Dose-response assays : Use standardized protocols (e.g., NIH/WHO guidelines) with triplicate measurements. Include positive controls (e.g., cisplatin for cytotoxicity) and solvent controls (DMSO < 0.1% v/v) .
  • Data validation : Cross-validate results using orthogonal assays (e.g., MTT for cell viability and flow cytometry for apoptosis) .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p < 0.05) and report effect sizes .

Q. What methodologies address batch-to-batch variability in synthetic yields of this compound?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : In-line FT-IR monitors nitration in real-time .
  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (e.g., temperature, stoichiometry) .
  • Quality control : Implement HPLC purity checks (>97% by area) and Karl Fischer titration for moisture content .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.